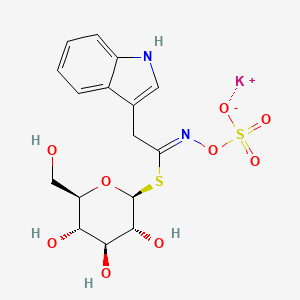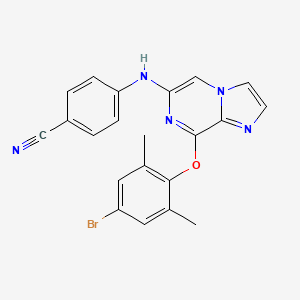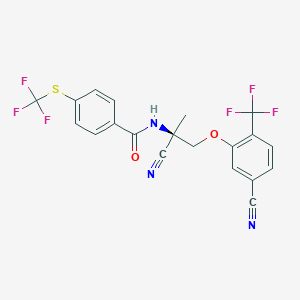
ent-Monepantel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Monepantel is an anthelmintic compound primarily used in veterinary medicine to treat parasitic infections in livestock. It is particularly effective against gastrointestinal nematodes, which are common parasites affecting sheep and other ruminants. The compound belongs to the amino-acetonitrile derivative class of anthelmintics and has shown efficacy against parasites resistant to other classes of anthelmintics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Monepantel involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Amino-Acetonitrile Core: This involves the reaction of a suitable aldehyde with an amine and a cyanide source under controlled conditions to form the amino-acetonitrile core.
Chiral Resolution: The racemic mixture obtained from the initial synthesis is subjected to chiral resolution to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Functional Group Modifications: The core structure is further modified by introducing various functional groups to enhance its anthelmintic activity. This may involve reactions such as alkylation, acylation, and cyclization under specific conditions.
Industrial Production Methods
In industrial settings, the production of ®-Monepantel is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems are used to ensure consistent quality and yield.
Purification and Quality Control: The final product undergoes rigorous purification steps, including crystallization and chromatography, to ensure high purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Monepantel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, like amines and alcohols, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or modifying its pharmacokinetic properties.
Applications De Recherche Scientifique
®-Monepantel has a wide range of scientific research applications, including:
Veterinary Medicine: Its primary use is in treating parasitic infections in livestock, particularly sheep.
Parasitology Research: Researchers study its efficacy against various nematode species and its potential to overcome resistance to other anthelmintics.
Pharmacology: Studies focus on its pharmacokinetics, metabolism, and safety profile in different animal species.
Drug Development: ®-Monepantel serves as a lead compound for developing new anthelmintics with improved efficacy and safety profiles.
Mécanisme D'action
®-Monepantel exerts its anthelmintic effects by targeting specific receptors in nematodes. It binds to the nicotinic acetylcholine receptors, causing paralysis and death of the parasites. The compound’s selectivity for these receptors in nematodes, as opposed to mammals, contributes to its safety profile. The molecular pathways involved include disruption of neurotransmission, leading to impaired muscle function and eventual expulsion of the parasites from the host.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: Another anthelmintic that targets nicotinic acetylcholine receptors but has a different chemical structure.
Ivermectin: A widely used anthelmintic with a different mechanism of action, targeting glutamate-gated chloride channels.
Albendazole: A benzimidazole anthelmintic that inhibits microtubule formation in parasites.
Uniqueness
®-Monepantel is unique due to its specific action on nicotinic acetylcholine receptors and its efficacy against resistant nematode strains. Its distinct chemical structure and mode of action differentiate it from other anthelmintics, making it a valuable tool in managing parasitic infections in livestock.
Propriétés
Numéro CAS |
887148-70-1 |
|---|---|
Formule moléculaire |
C20H13F6N3O2S |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1 |
Clé InChI |
WTERNLDOAPYGJD-GOSISDBHSA-N |
SMILES isomérique |
C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
SMILES canonique |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
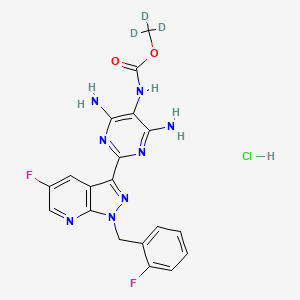
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

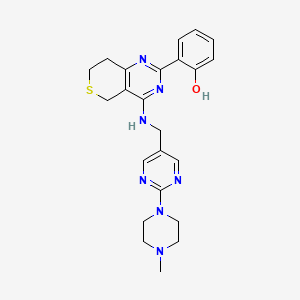
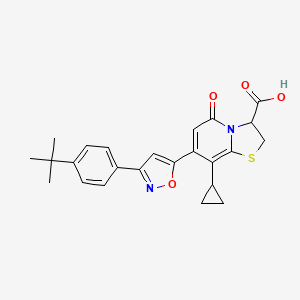

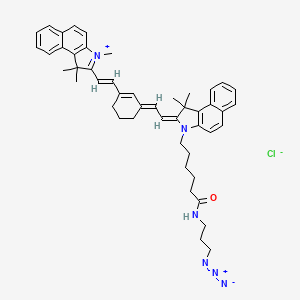
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
